molecular formula C14H8F2O B8127812 1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene

1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene

Cat. No.: B8127812
M. Wt: 230.21 g/mol
InChI Key: CVJWHINDLCOHBR-UHFFFAOYSA-N
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Description

1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene is an organic compound characterized by the presence of ethynyl, phenoxy, and difluoro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-ethynylphenol with 3,5-difluorobenzene under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethynyl-phenoxy)-3,5-difluoro-benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-ethynylphenoxy)-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O/c1-2-10-3-5-13(6-4-10)17-14-8-11(15)7-12(16)9-14/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJWHINDLCOHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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